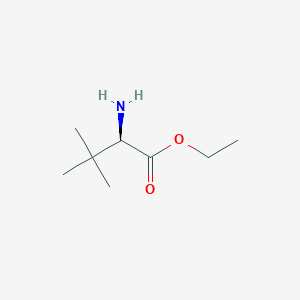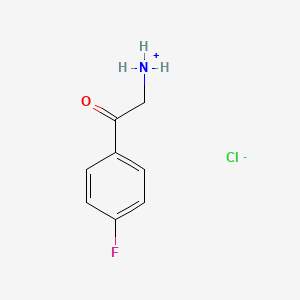![molecular formula C26H24N2O2 B12458780 4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with various substituents such as trimethyl, nitrophenyl, and phenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinoline derivatives.
Substitution: The nitrophenyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their ability to modulate biological pathways and target specific proteins.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific pathways and targets involved depend on the particular derivative and its functional groups.
Comparación Con Compuestos Similares
4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can be compared with other similar compounds, such as:
4,4,6-trimethyl-1-(3-nitrophenyl)-1,4-dihydropyrimidine-2-thiol: This compound has a similar core structure but differs in the position of the nitrophenyl group and the presence of a thiol group.
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share the pyrroloquinoline core but have different substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C26H24N2O2 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
9,11,11-trimethyl-3-(4-nitrophenyl)-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C26H24N2O2/c1-25(2)17-26(3,19-8-5-4-6-9-19)23-11-7-10-21-22(16-27(25)24(21)23)18-12-14-20(15-13-18)28(29)30/h4-16H,17H2,1-3H3 |
Clave InChI |
WOOQHZSUQVAJTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC=CC3=C2N1C=C3C4=CC=C(C=C4)[N+](=O)[O-])(C)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B12458699.png)


![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)


![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)
![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)
![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
